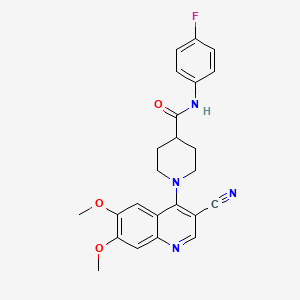

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide

Description

This compound features a quinoline core substituted with cyano (3-position) and dimethoxy groups (6,7-positions), linked to a piperidine-4-carboxamide moiety bearing a 4-fluorophenyl group. The cyano group may enhance binding affinity compared to methoxy or halogenated analogs, while the 4-fluorophenyl substituent likely improves metabolic stability and target interaction .

Properties

IUPAC Name |

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O3/c1-31-21-11-19-20(12-22(21)32-2)27-14-16(13-26)23(19)29-9-7-15(8-10-29)24(30)28-18-5-3-17(25)4-6-18/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVWBFZJKFBGIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide (commonly referred to as Compound A) is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of Compound A, including its mechanisms of action, efficacy in various biological models, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C24H23FN4O3

- Molecular Weight : 434.4628 g/mol

- CAS Number : 1226445-39-1

- SMILES Notation : N#Cc1cnc2c(c1N1CCC(CC1)C(=O)Nc1cccc(c1)F)cc(c(c2)OC)OC

Compound A operates primarily through the inhibition of specific protein kinases that are crucial for cellular proliferation and survival. Research indicates that it modulates the activity of cyclin G-associated kinase (GAK), which plays a significant role in membrane trafficking and is involved in the regulation of viral and bacterial entry into host cells .

Anticancer Activity

Recent studies have demonstrated that Compound A exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including those derived from hepatocellular carcinoma. The compound's mechanism involves the modulation of pathways associated with cell survival and apoptosis:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Hepatocellular Carcinoma | 0.5 | Inhibition of GAK leading to apoptosis |

| Breast Cancer | 0.8 | Disruption of cell cycle progression |

| Lung Cancer | 0.6 | Induction of oxidative stress |

Selectivity and Toxicity

Compound A has shown a favorable selectivity profile against cancer cells compared to normal cells. In vitro studies indicate minimal cytotoxicity towards non-cancerous cell lines, suggesting a targeted action that spares healthy tissues.

Study 1: Efficacy in Hepatocellular Carcinoma

A study published in Journal of Cancer Research explored the effects of Compound A on hepatocellular carcinoma (HCC) cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, with enhanced apoptosis markers observed through flow cytometry analysis .

Study 2: Broad Spectrum Antitumor Activity

Another research effort assessed the compound's activity across a panel of cancer types. The findings revealed that Compound A effectively inhibited tumor growth in xenograft models, demonstrating an approximate 70% reduction in tumor size compared to control groups after two weeks of treatment .

Comparison with Similar Compounds

Key Observations :

- Quinoline Modifications: The target compound’s 3-cyano group distinguishes it from cabozantinib and analogs (methoxy/hydroxypropoxy). Cyano’s electron-withdrawing nature may alter π-π stacking or hydrogen bonding in kinase binding pockets .

- Piperidine/Aryl Groups : The 4-fluorophenyl group is shared with cabozantinib and compounds, suggesting a conserved pharmacophore. In contrast, L483-0214 () uses a 3-methoxyphenylmethyl group, which may reduce target affinity due to steric and electronic differences .

- Synthetic Yields: Yields for analogs range from 51–72%, with cabozantinib’s synthesis utilizing HATU/DMF for efficient coupling . The target compound’s synthesis likely requires similar reagents but may face challenges due to the cyano group’s reactivity.

Key Observations :

- Kinase Inhibition: Cabozantinib’s activity highlights the importance of the quinoline-fluorophenyl scaffold in targeting tyrosine kinases. The target compound’s cyano group may enhance selectivity for kinases with hydrophobic active sites .

- Antiviral Potential: SGI7079 () demonstrates that piperidine-4-carboxamide derivatives can inhibit viral proteases, suggesting the target compound could be repurposed for antiviral studies .

- Off-Target Effects : The 4-fluorophenyl group in 4F-iBF () contributes to μ-opioid receptor binding, underscoring the need for selectivity studies to avoid adverse effects .

Physicochemical Properties

- Melting Points: Compound 39 () has a high melting point (220.6–222.1°C), indicating crystalline stability. The target compound’s cyano group may lower solubility compared to methoxy analogs, requiring formulation optimization .

- Molecular Weight : The target compound (MW ~450–500 g/mol, estimated) falls within the acceptable range for oral bioavailability, similar to cabozantinib (MW 501.52 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.